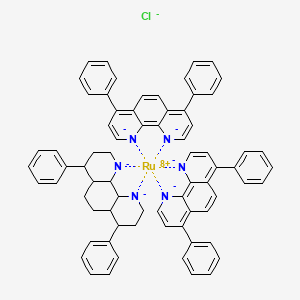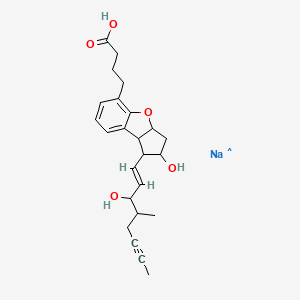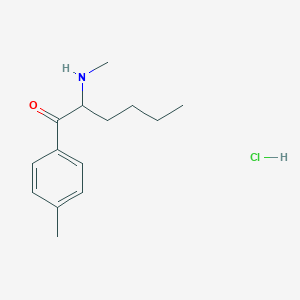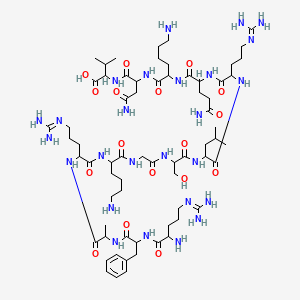
4-chloro-1-piperidin-4-yl-N-(3-pyridin-2-ylpyrazolidin-4-yl)pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BDP5290 is a potent inhibitor of both Rho-associated protein kinase (ROCK) and myotonic dystrophy-related Cdc42-binding kinase (MRCK). It has shown significant inhibitory activity against ROCK1, ROCK2, MRCKα, and MRCKβ, with IC50 values of 5 nM, 50 nM, 10 nM, and 100 nM, respectively . This compound is primarily used in scientific research to study the biological activities of MRCK proteins and their contributions to cancer progression .
Méthodes De Préparation
The synthesis of BDP5290 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the key steps in the synthesis is the formation of the pyrazole-3-carboxamide scaffold, which is achieved through a series of reactions involving various reagents and catalysts
Analyse Des Réactions Chimiques
BDP5290 undergoes several types of chemical reactions, including:
Oxidation: BDP5290 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: BDP5290 can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Applications De Recherche Scientifique
BDP5290 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ROCK and MRCK kinases.
Industry: Utilized in the development of new drugs targeting ROCK and MRCK pathways.
Mécanisme D'action
BDP5290 exerts its effects by inhibiting the activity of ROCK and MRCK kinases. These kinases play a crucial role in regulating the actin-myosin cytoskeleton, which is essential for cell shape, motility, and division. By inhibiting these kinases, BDP5290 reduces the phosphorylation of myosin light chain (MLC), leading to decreased cell motility and invasion . The molecular targets of BDP5290 include the nucleotide binding pockets of ROCK and MRCK kinases, where it binds and inhibits their activity .
Comparaison Avec Des Composés Similaires
BDP5290 is compared with other similar compounds, such as BDP8900 and BDP9066, which also inhibit MRCK kinases. BDP5290 is unique in its higher selectivity for MRCKβ over ROCK1 and ROCK2 . Other similar compounds include:
BDP8900: Another MRCK inhibitor with a different chemical structure.
BDP9066: A potent MRCK inhibitor with high selectivity and potency.
BDP5290 stands out due to its specific inhibitory profile and its effectiveness in reducing cancer cell invasion and motility .
Propriétés
Formule moléculaire |
C17H22ClN7O |
|---|---|
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
4-chloro-1-piperidin-4-yl-N-(3-pyridin-2-ylpyrazolidin-4-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H22ClN7O/c18-12-10-25(11-4-7-19-8-5-11)24-15(12)17(26)22-14-9-21-23-16(14)13-3-1-2-6-20-13/h1-3,6,10-11,14,16,19,21,23H,4-5,7-9H2,(H,22,26) |
Clé InChI |
LKALIMHXMGMFTG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1N2C=C(C(=N2)C(=O)NC3CNNC3C4=CC=CC=N4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester](/img/structure/B15134047.png)
![[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B15134050.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazole-3-thione](/img/structure/B15134062.png)

![[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15134074.png)


![4-[4-[5-[4-[(Cyclopropylamino)methyl]anilino]pyrazolidin-3-yl]phenyl]benzene-1,3-diol](/img/structure/B15134114.png)
![7-[3-(tert-butylamino)-2-hydroxypropoxy]-1,7a-dihydrobenzimidazol-2-one;hydrochloride](/img/structure/B15134121.png)


![5-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B15134136.png)
